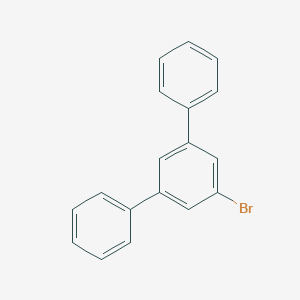

1-Bromo-3,5-diphenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQERQQZZREDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435159 | |

| Record name | 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-20-8 | |

| Record name | 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-bromo-1,1':3',1''-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis. The document details a robust synthetic protocol utilizing a Suzuki-Miyaura cross-coupling reaction. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl substituents, makes it a valuable intermediate for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This compound and its derivatives are of significant interest in the development of novel materials and pharmaceutical agents.

Synthesis of this compound

A reliable and high-yielding method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Reaction Scheme

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from a documented synthetic procedure.[1][2]

Materials:

-

1,3,5-Tribromobenzene (25 g, 79 mmol)

-

Phenylboronic acid (23.3 g, 191 mmol)

-

Potassium carbonate (32.9 g, 238 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol)

-

Toluene (125 mL)

-

Distilled water (50 mL)

-

1,4-Dioxane (125 mL)

-

Methanol

Procedure:

-

To a 500 mL reactor, sequentially add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol), distilled water (50 mL), and toluene (125 mL).

-

Add 125 mL of 1,4-dioxane to the mixture.

-

Stir the reaction mixture and reflux for 24 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Separate the organic layer.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of toluene and methanol.

-

This procedure yields approximately 21 g (85%) of this compound.[1][2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₃Br | [3] |

| Molecular Weight | 309.20 g/mol | [3] |

| Appearance | Off-white powder or crystalline solid | [1][3] |

| Melting Point | 105-106 °C | [1][3] |

| Boiling Point | 401.1 ± 14.0 °C (Predicted) | [1] |

| Density | 1.309 g/cm³ | [1][3] |

| Solubility | Soluble in many common organic solvents | [3] |

Spectroscopic Data

While specific spectra are not provided here, the following are the expected and reported characterization data.

-

¹H NMR & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton and carbon environments in this compound will give rise to a characteristic set of signals.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for aromatic C-H and C=C stretching would be expected.

-

X-ray Crystallography: The crystal structure of this compound has been determined, confirming the connectivity and spatial arrangement of the atoms.[4] The analysis reveals slight differences in the C-Br and C-C bond lengths between the two crystallographically independent molecules in the asymmetric unit.[4] The dihedral angles between the adjacent benzene rings are also reported.[4]

Experimental Workflow for Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a robust and high-yielding synthesis of this compound via a Suzuki-Miyaura coupling reaction. The compiled physicochemical and spectroscopic characterization data provide a solid foundation for researchers to identify and verify the purity of the synthesized compound. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel organic materials and potential pharmaceutical candidates.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound (CAS No: 103068-20-8). This aromatic organic compound is a valuable intermediate in various fields, including organic synthesis, materials science, and potentially in drug development. This document summarizes key quantitative data in structured tables, details a common experimental protocol for its synthesis, and provides visualizations for the synthetic workflow and its general reactivity.

Core Physicochemical Properties

This compound is an aromatic compound characterized by a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups.[1] It typically presents as an off-white powder or crystalline solid at room temperature.[1][2]

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 103068-20-8 | [1][2][3] |

| Molecular Formula | C18H13Br | [1][3] |

| Molecular Weight | 309.2 g/mol | [1][3] |

| Appearance | Off-white powder or crystalline solid | [1][2] |

| EINECS | 822-230-8 | [2] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 105-106 °C | [1][2] |

| Boiling Point | 401.1 ± 14.0 °C (Predicted) | [1][2] |

| Density | 1.309 g/cm³ | [1][2] |

| Solubility | Good solubility in many common organic solvents; low solubility in polar solvents like water. | [1][4] |

| UV max | 252 nm (in CH2Cl2) | [2][5] |

Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the bromine atom on the aromatic ring. This bromine atom acts as a good leaving group, making the compound an excellent substrate for a variety of substitution and coupling reactions.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecular architectures.[1]

Key applications include:

-

Organic Intermediate: It is widely utilized in the synthesis of specialized organic molecules.[1]

-

Materials Science: It serves as a precursor in the development of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), where precise molecular structures are crucial.[1]

-

Dendrimer Synthesis: It is used in the synthesis of aromatic dendrimers that feature 2,4,6-triphenyl-1,3,5-triazine (B147588) cores.[2][5]

The following diagram illustrates the general reactivity of this compound.

References

An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene (CAS: 103068-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diphenylbenzene, a substituted m-terphenyl (B1677559) derivative, is a versatile aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the reactive bromine functionality, makes it an ideal building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups at the 3 and 5 positions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103068-20-8 | [2][3] |

| Molecular Formula | C₁₈H₁₃Br | [1] |

| Molecular Weight | 309.20 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | 105-106 °C | [1] |

| Boiling Point (Predicted) | 401.1 ± 14.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.309 g/cm³ | [1] |

| λmax | 252 nm (in CH₂Cl₂) | [2] |

Table 2: Solubility Profile of this compound

Based on the principle of "like dissolves like," this nonpolar aromatic compound exhibits good solubility in a range of common organic solvents.[1]

| Solvent | Type | Predicted Solubility |

| Toluene (B28343) | Nonpolar Aprotic | Soluble |

| Hexane | Nonpolar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Methanol (B129727) | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Water | Aqueous | Insoluble |

Spectral Data

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction.[2]

Reaction Scheme:

Materials:

-

1,3,5-Tribromobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Distilled water

-

Methanol

Procedure:

-

To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[2]

-

Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]

-

Add 1,4-dioxane (125 mL) to the mixture.[2]

-

Stir the mixture and reflux for 24 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[2]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a mixed solvent system of toluene and methanol to yield a white to off-white crystalline solid.[2]

Procedure:

-

Dissolve the crude product in a minimum amount of hot toluene.

-

While the solution is still hot, add hot methanol dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure this compound. A yield of approximately 85% can be expected.[2]

Applications

Materials Science

The primary application of this compound is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] Its rigid and conjugated structure makes it an excellent building block for the synthesis of host materials, emissive materials, and charge-transporting layers in OLED devices. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. It is also used in the synthesis of aromatic dendrimers.[2]

Drug Discovery and Development

While direct biological applications of this compound are not extensively reported, its core m-terphenyl scaffold is of significant interest in medicinal chemistry. The m-terphenyl motif can serve as a non-peptidic scaffold to mimic the secondary structure of peptides, enabling the design of potent and selective inhibitors of protein-protein interactions.

The 3,5-diphenyl substitution pattern provides a three-dimensional arrangement of aromatic rings that can be functionalized to interact with specific binding pockets on a target protein. For example, derivatives of the m-terphenyl scaffold have been investigated as inhibitors of tubulin polymerization for the development of novel anticancer agents.[5]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and reactive bromine handle make it a key intermediate in the development of advanced materials for electronic applications. Furthermore, the inherent properties of its m-terphenyl scaffold present opportunities for its use in the design of novel therapeutic agents. This technical guide provides a foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

Spectral Analysis of 1-Bromo-3,5-diphenylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the development of advanced materials.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols.

Compound Overview

This compound, with the molecular formula C₁₈H₁₃Br and a molecular weight of 309.2 g/mol , is a solid at room temperature with a melting point of 105-106°C.[1][2][4] Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, makes it a valuable building block in the synthesis of complex organic molecules.[1][2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.70 | m | 3H | H-2', H-4', H-6' (protons on the central ring) |

| 7.35 - 7.55 | m | 10H | Protons on the two terminal phenyl rings |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141-143 | C-3, C-5 (carbons attached to phenyl groups) |

| 129-131 | C-1', C-1'' (ipso-carbons of terminal phenyl rings) |

| 128-130 | Aromatic CH carbons of terminal phenyl rings |

| 127-129 | Aromatic CH carbons of terminal phenyl rings |

| 125-127 | Aromatic CH carbons of the central ring |

| 122-124 | C-1 (carbon attached to Bromine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For aromatic compounds, characteristic bands are observed for C-H and C=C stretching and bending vibrations.[6][7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C ring stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |

| 880 - 820 | Strong | C-H out-of-plane bending (indicative of 1,3,5-trisubstitution) |

| 770 - 730 | Strong | C-H out-of-plane bending (monosubstituted phenyl rings) |

| 710 - 690 | Strong | C-H out-of-plane bending (monosubstituted phenyl rings) |

| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 308/310 | High | [M]⁺ (Molecular ion peak) |

| 229 | Medium | [M-Br]⁺ |

| 152 | Medium | [C₁₂H₈]⁺ (Biphenylene radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 103068-20-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-3,5-diphenylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Bromo-3,5-diphenylbenzene. This guide provides a detailed experimental protocol for determining the solubility of this compound, alongside an illustrative framework for data presentation and visualization of the experimental workflow, based on general principles of organic chemistry.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, renders it a valuable intermediate in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide outlines a comprehensive approach to determining the solubility of this compound and presents the data in a clear, structured format suitable for research and development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103068-20-8 |

| Molecular Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.20 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 105-106 °C |

| Boiling Point | ~401.1 °C at 760 mmHg |

| Density | ~1.309 g/cm³ |

Illustrative Solubility Data

Due to the absence of published quantitative data, the following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This qualitative assessment is based on the principle of "like dissolves like," where non-polar to moderately polar aromatic compounds exhibit higher solubility in solvents of similar polarity.

| Solvent | Solvent Polarity | Expected Qualitative Solubility |

| Hexane | Non-polar | Low |

| Toluene | Non-polar (Aromatic) | High |

| Dichloromethane (B109758) | Polar aprotic | High |

| Ethyl Acetate | Moderately polar aprotic | Moderate |

| Acetone | Polar aprotic | Moderate |

| Ethanol | Polar protic | Low to Moderate |

| Methanol | Polar protic | Low |

| Water | Highly polar protic | Insoluble |

Note: This table is for illustrative purposes only and should be confirmed by experimental determination.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the equilibrium solubility method, a robust technique for determining the solubility of a solid compound in a liquid solvent.

1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Class A glassware

2. Procedure

2.1. Preparation of Calibration Curve

-

Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, e.g., dichloromethane or toluene) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

2.2. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Tightly seal the vials to prevent solvent evaporation.

2.3. Equilibration

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically.

2.4. Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

2.5. Sample Analysis

-

Analyze the diluted, filtered samples using the same analytical method (HPLC or UV-Vis spectrophotometry) employed for the calibration standards.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

3. Data Reporting

All solubility measurements should be performed in triplicate, and the results should be reported as the mean ± standard deviation. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic of the experimental workflow for determining the equilibrium solubility of this compound.

This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol and data presentation structure will aid in generating reliable and comparable solubility data, which is essential for the effective application of this compound in scientific research and development.

An In-depth Technical Guide to the Crystal Structure of 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis, particularly for advanced materials and pharmaceutical intermediates. This document details the crystallographic data, experimental protocols for its synthesis and single crystal growth, and a logical workflow for its structural determination.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[1] A summary of the key crystallographic and structural refinement data is presented in Table 1. Selected bond lengths and angles, as well as torsion angles, are provided in subsequent tables to highlight the key geometric features of the molecule.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| CCDC Deposition No. | 758290 |

| Empirical Formula | C₁₈H₁₃Br |

| Formula Weight | 309.20 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a | 11.098(2) Å |

| b | 10.323(2) Å |

| c | 25.174(5) Å |

| α | 90° |

| β | 97.43(3)° |

| γ | 90° |

| Volume | 2859.3(9) ų |

| Z | 8 |

| Density (calculated) | 1.436 Mg/m³ |

| Absorption Coefficient | 2.555 mm⁻¹ |

| F(000) | 1248 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX II CCD |

| Theta range for data collection | 2.13 to 25.00° |

| Index ranges | -13<=h<=13, -12<=k<=12, -29<=l<=29 |

| Reflections collected | 15810 |

| Independent reflections | 5013 [R(int) = 0.0351] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5013 / 0 / 361 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1033 |

| R indices (all data) | R1 = 0.0576, wR2 = 0.1145 |

| Largest diff. peak and hole | 0.413 and -0.463 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Molecule 1 | Molecule 2 |

| Br1-C1 | 1.904(3) | - |

| Br2-C19 | - | 1.901(3) |

| C3-C7 | 1.491(4) | - |

| C5-C13 | 1.488(4) | - |

| C21-C25 | - | 1.489(4) |

| C23-C31 | - | 1.492(4) |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Molecule 1 | Molecule 2 |

| C2-C1-C6 | 121.7(3) | - |

| C2-C1-Br1 | 119.2(2) | - |

| C6-C1-Br1 | 119.1(2) | - |

| C20-C19-C24 | 121.8(3) | - |

| C20-C19-Br2 | 119.3(2) | - |

| C24-C19-Br2 | 118.9(2) | - |

Table 4: Selected Torsion Angles (°) for this compound.

| Torsion Angle | Molecule 1 | Molecule 2 |

| C2-C3-C7-C8 | 39.99(2) | - |

| C4-C3-C7-C12 | -26.85(2) | - |

| C20-C21-C25-C26 | 29.90(2) | - |

| C22-C21-C25-C30 | -38.01(2) | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a Suzuki cross-coupling reaction.[2][3]

Materials:

-

1,3,5-Tribromobenzene (1.0 eq)

-

Phenylboronic acid (2.4 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.04 eq)

-

Potassium carbonate (3.0 eq)

-

1,4-Dioxane

-

Distilled water

Procedure:

-

To a reaction vessel, add 1,3,5-tribromobenzene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add a solvent mixture of toluene, 1,4-dioxane, and distilled water.

-

The reaction mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a mixture of toluene and methanol to afford this compound as an off-white solid.[2]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate (B1210297) at room temperature.

Materials:

-

Purified this compound

-

Ethyl acetate

Procedure:

-

Dissolve the purified this compound in a minimum amount of ethyl acetate in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at room temperature.

-

Colorless, block-like crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART APEX II CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the experimental workflow from the synthesis of this compound to its crystal structure determination.

This diagram outlines the key stages, starting from the chemical synthesis of the compound, followed by its purification. The purified material is then used for growing single crystals, which are subsequently analyzed by X-ray diffraction. The collected diffraction data is processed to solve and refine the crystal structure, ultimately yielding the detailed crystallographic information presented in this guide.

References

An In-depth Technical Guide on the Thermal Stability of 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-3,5-diphenylbenzene is a substituted aromatic compound with a terphenyl-like structure. Its molecular framework suggests a high degree of thermal stability, a common characteristic of polyphenyl systems. The presence of a carbon-bromine bond, however, introduces a potential site for thermal degradation. Understanding the thermal stability of this compound is critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during synthesis, purification, or processing.

This guide will explore the theoretical aspects of the thermal decomposition of this compound, provide standardized methodologies for its empirical thermal analysis, and present a logical framework for interpreting the resulting data.

Predicted Thermal Properties and Decomposition

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of this compound, the weakest covalent bond is predicted to be the carbon-bromine (C-Br) bond.

Decomposition Onset Temperature

Direct experimental data for the decomposition temperature of this compound is not available in the reviewed literature. However, based on data for analogous compounds, such as bromobenzene, which undergoes pyrolysis at temperatures in the range of 1018 to 1126 K (745 to 853 °C), it is anticipated that this compound will exhibit high thermal stability, with a decomposition onset temperature likely exceeding 400 °C in an inert atmosphere. The extended aromatic system of the diphenylbenzene moiety is expected to contribute to this stability.

Predicted Decomposition Pathway

The thermal decomposition of brominated aromatic hydrocarbons typically proceeds through a radical mechanism initiated by the homolytic cleavage of the C-Br bond. This is due to the C-Br bond being weaker than the C-C and C-H bonds within the aromatic structure.

The proposed primary decomposition pathway for this compound is as follows:

-

Initiation: Homolytic cleavage of the C-Br bond to form a 3,5-diphenylphenyl radical and a bromine radical.

-

Propagation: The highly reactive radical species can then participate in a series of secondary reactions, including:

-

Hydrogen abstraction from other molecules to form 3,5-diphenylbenzene.

-

Combination of two 3,5-diphenylphenyl radicals to form higher molecular weight polyphenyl species.

-

Reaction of the bromine radical with other organic molecules or another bromine radical to form HBr or Br₂, respectively.

-

Under oxidative conditions, the decomposition pathway would be more complex, involving the formation of brominated phenols and other oxygenated aromatic compounds.

Quantitative Thermal Analysis Data

As of the date of this publication, specific quantitative TGA and DSC data for this compound has not been reported in peer-reviewed literature. The following table outlines the key thermal parameters that would be determined through TGA and DSC analysis and provides context based on typical values for similar aromatic compounds.

| Parameter | Analytical Method | Description | Expected Value/Range (for analogous compounds) |

| Melting Point (T_m) | DSC | The temperature at which the solid-to-liquid phase transition occurs. | For 4-Bromo-p-terphenyl, the melting point is around 232°C.[1] A similar range is expected. |

| Enthalpy of Fusion (ΔH_f) | DSC | The amount of energy required to melt the solid. | Varies depending on crystalline structure. |

| Decomposition Onset Temperature (T_onset) | TGA | The temperature at which significant mass loss begins. | Expected to be > 400°C in an inert atmosphere. |

| Temperature of Maximum Decomposition Rate (T_max) | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. | Dependent on heating rate and atmosphere. |

| Residual Mass | TGA | The percentage of the initial mass remaining at the end of the experiment. | In an inert atmosphere, some char formation may lead to a non-zero residual mass. In an oxidative atmosphere, complete combustion is expected, leaving minimal residue. |

| Glass Transition Temperature (T_g) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if the material can be vitrified). | Not typically observed for highly crystalline small molecules unless rapidly quenched from a melt. |

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C), then ramp up to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min). A second heating cycle may be performed to observe the behavior of the melt-quenched material.

-

-

Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizations

Predicted Thermal Decomposition Pathway

The following diagram illustrates the initial and key propagation steps in the predicted thermal decomposition of this compound under inert conditions.

Caption: Predicted radical decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This compound is predicted to be a thermally stable molecule, with decomposition likely initiated by the homolytic cleavage of the carbon-bromine bond at temperatures exceeding 400 °C. While specific experimental data is currently unavailable, the established analytical techniques of TGA and DSC, following the protocols outlined in this guide, can provide precise quantitative data on its thermal properties. The provided decomposition pathway and experimental workflow offer a solid foundation for researchers and professionals working with this compound to ensure its safe handling and to understand its behavior under thermal stress. Further experimental investigation is warranted to definitively characterize the thermal stability of this compound.

References

The Rising Star of Materials Science: A Technical Guide to 1-Bromo-3,5-diphenylbenzene and Its Applications

For Immediate Release: A comprehensive technical guide exploring the burgeoning potential of 1-Bromo-3,5-diphenylbenzene in advanced materials science has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the synthesis, properties, and applications of this versatile chemical compound, with a particular focus on its role in the development of next-generation organic electronics.

This compound, a substituted aromatic compound, is emerging as a critical building block for a variety of high-performance materials. Its unique molecular architecture, characterized by a central phenyl ring flanked by two other phenyl groups and a reactive bromine atom, allows for the precise tuning of electronic and photophysical properties. This makes it an ideal candidate for creating novel materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

Core Applications in Organic Electronics

The primary application of this compound lies in the synthesis of advanced materials for organic electronic devices. Its derivatives are being extensively investigated as:

-

Hole Transport Materials (HTMs) in Perovskite Solar Cells: The triphenylbenzene core of this compound provides a rigid, three-dimensional structure that is conducive to efficient hole transport. By functionalizing the molecule, researchers can fine-tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of perovskite absorbers, leading to improved device efficiency and stability.

-

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the diphenylbenzene moiety makes it an excellent candidate for host materials in PhOLEDs. These hosts can effectively transfer energy to phosphorescent guest emitters, leading to highly efficient light emission.

-

Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters: The adaptable structure of this compound allows for its incorporation into complex molecules exhibiting TADF, a mechanism that enables near-100% internal quantum efficiency in OLEDs.

Synthesis and Material Properties

This compound is typically synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene (B165230) and phenylboronic acid. The stoichiometry of the reactants is carefully controlled to favor the mono-substitution product.

Derivatives of this compound often exhibit high thermal stability, a crucial property for the longevity of electronic devices. The glass transition temperatures (Tg) of these materials are typically high, ensuring morphological stability in the amorphous solid state, which is beneficial for thin-film device fabrication.

Quantitative Data Summary

While specific performance data for materials directly derived from this compound is still emerging in the literature, the following table summarizes the performance of a perovskite solar cell utilizing a hole transport material based on a closely related 1,3,5-triphenylbenzene (B1329565) core. This data highlights the potential of this class of materials.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 12.14% |

| Open-Circuit Voltage (Voc) | Data not available |

| Short-Circuit Current (Jsc) | Data not available |

| Fill Factor (FF) | Data not available |

Note: This data is for a device using a derivative of 1,3,5-tris(2-bromophenyl)benzene (B372361) and is presented here as a proxy for the potential of this compound based materials.

Experimental Protocols

Synthesis of this compound

A general synthetic procedure involves the palladium-catalyzed Suzuki coupling reaction.

Materials:

-

1,3,5-tribromobenzene

-

Phenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water or dioxane/water)

Procedure:

-

A reaction flask is charged with 1,3,5-tribromobenzene, phenylboronic acid, a palladium catalyst, and a base.

-

A suitable solvent mixture is added, and the reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is heated to reflux for a specified period, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Logical Relationships in Material Design

The versatility of this compound stems from its utility as a scaffold for creating a wide array of functional molecules. The following diagram illustrates the logical workflow from the core molecule to its application in organic electronics.

Caption: Logical workflow from the core molecule to its application.

Future Outlook

The exploration of this compound and its derivatives in materials science is still in its early stages, yet the initial results are highly promising. Future research is expected to focus on the synthesis of a wider range of derivatives with tailored properties for specific applications. The development of more efficient and stable materials for OLEDs and solar cells will be a key area of investigation. Furthermore, the unique photophysical properties of these compounds may open up new avenues in the fields of chemical sensors and bio-imaging. As our understanding of the structure-property relationships in this class of materials grows, so too will their impact on the landscape of advanced materials.

1-Bromo-3,5-diphenylbenzene: A Versatile Precursor for Advanced Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Bromo-3,5-diphenylbenzene is a key aromatic building block that has garnered significant attention in the field of organic electronics. Its rigid, diphenyl-substituted benzene (B151609) core provides a robust scaffold for the synthesis of a diverse range of functional materials. The strategically positioned bromine atom serves as a versatile reactive site, enabling the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of this compound as a precursor for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. It details the synthesis of the precursor itself, its subsequent derivatization into functional materials, their key photophysical and electrochemical properties, and protocols for their integration into electronic devices.

Physicochemical Properties of this compound

A solid understanding of the fundamental properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| CAS Number | 103068-20-8 |

| Molecular Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.20 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 105-106 °C[1][2] |

| Boiling Point | 401.1 ± 14.0 °C at 760 mmHg (Predicted)[1][2] |

| Density | ~1.309 g/cm³[1][2] |

| Solubility | Good solubility in common organic solvents[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki Coupling

Materials:

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Distilled water

Procedure:

-

To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (6.12 g, 3 mmol).[2]

-

Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]

-

Add 125 mL of 1,4-dioxane to the mixture.[2]

-

Stir the mixture and reflux for 24 hours.[2]

-

After the reaction is complete, separate the organic layer.

-

Concentrate the organic layer under reduced pressure.[2]

-

Purify the product by recrystallization from toluene and methanol to yield this compound. An 85% yield (21 g) has been reported for this procedure.[2]

Application as a Precursor for Star-Shaped Organic Electronic Materials

The structure of this compound makes it an ideal precursor for the synthesis of star-shaped molecules and dendrimers. These architectures are of great interest in organic electronics as they can suppress intermolecular interactions, leading to improved solubility and film-forming properties, and can enhance charge transport and light emission characteristics.

Synthesis of a Star-Shaped Hole Transport Material

A common strategy involves the Buchwald-Hartwig amination to couple amine-containing functional groups to the this compound core. This is particularly useful for creating hole-transporting materials (HTMs), which are essential components in OLEDs.

Example: Synthesis of a Triarylamine-based Star-Shaped Molecule

While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis starting from 1,3,5-tris(2-bromophenyl)benzene (B372361) demonstrates the principle. This involves the Buchwald-Hartwig amination with a diarylamine, such as 4,4'-dimethoxydiphenylamine, to create a star-shaped molecule with a triphenylamine (B166846) core.[1]

References

An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a pivotal intermediate in organic synthesis with significant applications in materials science and pharmaceutical research. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of dendrimers and organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and History

While the precise moment of the first synthesis of this compound is not extensively documented in readily available literature, its utility as a building block in more complex molecular architectures has led to its characterization and use in various fields of chemical research. A notable early mention of its synthesis is found in a 1995 Ph.D. thesis by K. Zong from The University of Alabama, which focused on 1,3-dipolar cycloaddition reactions.[1]

A significant milestone in the formal characterization of this compound was the publication of its crystal structure in 2009 by Z.-Q. Wang et al. in Acta Crystallographica Section E.[2] This study provided precise data on bond lengths and angles, confirming the molecule's three-dimensional structure and intermolecular interactions. The compound is also known by several synonyms, including 5'-Bromo-1,1':3',1''-terphenyl and 5'-Bromo-m-terphenyl.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103068-20-8 | |

| Molecular Formula | C₁₈H₁₃Br | |

| Molecular Weight | 309.20 g/mol | |

| Melting Point | 105-106 °C | |

| Boiling Point | 401.1 ± 14.0 °C at 760 mmHg | |

| Density | ~1.309 g/cm³ | |

| Appearance | White to almost white powder or crystalline solid |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Suzuki-Miyaura Coupling Reaction

This synthetic route involves the reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid in the presence of a palladium catalyst and a base.

Materials:

-

1,3,5-tribromobenzene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Distilled water

Procedure:

-

To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[3]

-

Add distilled water (50 mL), toluene (125 mL), and 1,4-dioxane (125 mL) to the reactor.[3]

-

Stir the mixture and reflux for 24 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of toluene and methanol to yield this compound (21 g, 85% yield).[3]

Structural Information

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[2] The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[2] Key structural parameters are presented below.

| Parameter | Molecule 1 | Molecule 2 | Reference |

| C-Br bond length (Å) | Varies | Varies | [2] |

| C-C bond length between rings (Å) | Varies | Varies | [2] |

| Dihedral angles between adjacent benzene (B151609) rings (°) | 26.85(2) and 39.99(2) | 29.90(2) and 38.01(2) | [2] |

Applications

This compound is a valuable intermediate in the synthesis of a variety of organic materials, particularly those with applications in materials science and electronics.

Dendrimer Synthesis

This compound is utilized as a building block in the synthesis of aromatic dendrimers.[3] Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The bromine atom on the this compound core provides a reactive site for further functionalization and the growth of dendritic branches.

Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate in the synthesis of materials for OLEDs. Its rigid aromatic structure contributes to the thermal stability and charge-transport properties of the resulting materials, which are crucial for the performance and longevity of OLED devices. The bromo-functionality allows for the introduction of various substituents to fine-tune the electronic and optical properties of the final OLED materials.

Conclusion

This compound is a versatile and important compound in the field of organic synthesis. While its early history is not prominently documented, its utility in the construction of complex molecules like dendrimers and materials for OLEDs is well-established. The Suzuki-Miyaura coupling provides an efficient route for its synthesis, and its well-characterized structure makes it a reliable building block for the design of new functional materials. This guide provides essential information for researchers and professionals working with this compound, facilitating its application in further scientific and technological advancements.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. 1-Bromo-3,5-diphenylbenzene is a key substrate in this reaction for the synthesis of 1,3,5-triphenylbenzene (B1329565) and its derivatives. These products are of significant interest due to their applications as fluorescent core molecules in star-shaped dendrimers, organic light-emitting diodes (OLEDs), and as building blocks for covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts and Applications

This compound serves as a sterically hindered aryl bromide, and its successful coupling requires carefully optimized reaction conditions. The resulting 1,3,5-triphenylbenzene core is a C3-symmetric molecule, a structural motif that is highly valuable in materials science and medicinal chemistry. The peripheral phenyl rings can be further functionalized to modulate the electronic and photophysical properties of the final compound.

Key Applications of 1,3,5-Triphenylbenzene Derivatives:

-

Organic Electronics: Utilized in the development of electroluminescent devices and as electrode materials.

-

Dendrimer Chemistry: Acts as a central scaffold for the synthesis of star-shaped molecules and dendrimers with unique photophysical properties.

-

Porous Materials: Substituted 1,3,5-triphenylbenzenes are employed as building blocks for metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have applications in gas storage and separation.

-

Fluorescent Sensors: The inherent fluorescence of the 1,3,5-triphenylbenzene core makes it a suitable platform for the development of chemical sensors.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Given the sterically hindered nature of the substrate, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol 1: General Procedure for the Synthesis of 1,3,5-Triphenylbenzene

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or a more specialized ligand for sterically hindered substrates (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 309.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3,5-triphenylbenzene.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields can vary depending on the specific ligand, base, and solvent system used, as well as the electronic and steric properties of the boronic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | >90 (expected) |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 90 | 18 | High (expected) |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 20 | High (expected) |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | High (expected) |

Note: The yields presented are typical expectations based on similar reactions reported in the literature for sterically hindered aryl bromides. Actual yields may vary.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,5-diphenylbenzene as a key building block. This sterically hindered aryl bromide is a valuable precursor for the synthesis of complex organic molecules, including functional materials and pharmaceutical intermediates. The protocols provided are based on established methodologies for palladium-catalyzed reactions and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the synthesis of various terphenyl derivatives and more complex poly-aryl systems.

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | [Data not available in cited sources; typical yields for similar substrates are >80%] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | [Data not available in cited sources; typical yields for similar substrates are >85%] |

| 3 | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | [Data not available in cited sources; typical yields for similar substrates are >80%] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triphenylbenzene (B1329565).

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction can be employed to introduce vinyl groups onto the 1,3,5-triphenylbenzene core.

Data Presentation: Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | [Data not available in cited sources; yields can vary significantly based on steric hindrance] |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | [Data not available in cited sources; side reactions may occur at high temperatures] |

| 3 | Ethylene (1 atm) | Pd₂(dba)₃ (1) | DavePhos (2) | Cy₂NMe | Dioxane | 110 | 24 | [Data not available in cited sources; requires specialized equipment for handling gaseous reagents] |

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃]

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Inert atmosphere

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

-

Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.

-

Heat the reaction to 100°C and stir for 24 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired stilbene (B7821643) derivative.

Visualization: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides.

Data Presentation: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | [Data not available in cited sources; high yields are expected with appropriate ligand selection] |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | [Data not available in cited sources; sterically hindered amines may require more forcing conditions] |

| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2.5) | LHMDS | THF | 80 | 12 | [Data not available in cited sources; primary amines are generally good coupling partners] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Inert atmosphere

-

Glovebox (recommended for handling air-sensitive reagents)

Procedure:

-

Inside a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

-

Add anhydrous toluene (5 mL) to the tube.

-

Add aniline (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100°C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired N-(3,5-diphenylphenyl)aniline.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.[1][2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing arylalkynes.

Data Presentation: Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | [Data not available in cited sources; good to excellent yields are common for this reaction] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | [Data not available in cited sources; TMS group can be removed post-coupling] |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 80 | 16 | [Data not available in cited sources; aliphatic alkynes are also suitable partners] |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

-

Inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Heat the reaction mixture to 65°C for 12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 1,3-diphenyl-5-(phenylethynyl)benzene.